2-Chloro-6-methylpyridine-4-sulfonyl chloride
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Overview
Description
2-Chloro-6-methylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyridine-4-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides, which can then be converted to pyridine-3-sulfonic acids and sulfonyl amides .
Industrial Production Methods
Industrial production methods for this compound often involve the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis . This method is applicable to the synthesis of both unsubstituted and monosubstituted pyridine-3-sulfonic acids .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypobromite for the conversion of amides to aminopyridines, and concentrated oleum for sulfonation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates for the synthesis of various technical and pharmaceutical compounds .
Scientific Research Applications
2-Chloro-6-methylpyridine-4-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyridine-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-6-methylpyridine-4-sulfonyl chloride include:
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 2,4-Dichloropyrimidine-5-carbonyl chloride
- 2-Chloropyridine-3-carbonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in the synthesis of sulfonyl derivatives and other specialized applications.
Properties
CAS No. |
1211527-22-8 |
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Molecular Formula |
C6H5Cl2NO2S |
Molecular Weight |
226.08 g/mol |
IUPAC Name |
2-chloro-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |
InChI Key |
MXQTXQJLWCLANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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